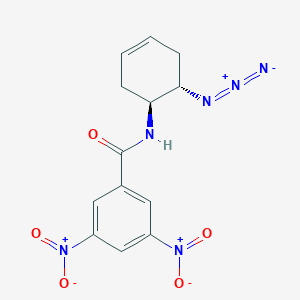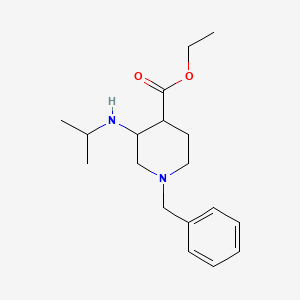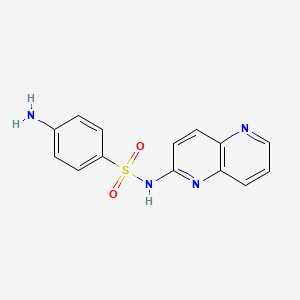
4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” is a complex organic compound that features a unique combination of aromatic rings, fluorine atoms, and boron-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” typically involves multi-step organic reactions. The process may start with the preparation of the dimethylaminophenyl styryl intermediates, followed by their coupling with boron-containing reagents under controlled conditions. Common reagents used in these reactions include organoboranes, fluorinating agents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, derivatives of this compound may be explored for their potential as fluorescent probes or imaging agents due to their strong fluorescence.
Medicine
In medicinal chemistry, the compound’s structure could be modified to develop new drugs with specific biological activities, such as anticancer or antimicrobial properties.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as conductive polymers or coatings with unique optical properties.
Mechanism of Action
The mechanism by which “4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” exerts its effects depends on its application. For instance, in organic electronics, the compound’s mechanism involves the transfer of electrons through its conjugated system. In biological applications, the mechanism may involve interactions with specific molecular targets, such as proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boron-containing heterocycles and fluorinated aromatic compounds, such as:
- Boron-dipyrromethene (BODIPY) dyes
- Fluorinated stilbenes
- Boronic acids and esters
Uniqueness
What sets “4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” apart is its combination of dimethylaminophenyl groups, fluorine atoms, and a boron-containing heterocycle. This unique structure imparts distinct electronic and optical properties, making it valuable for various advanced applications.
Properties
Molecular Formula |
C35H33BF2N2O2 |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
4-[(E)-1-[6-[(E)-1-[4-(dimethylamino)phenyl]-2-phenylethenyl]-2,2-difluoro-3-oxa-1-oxonia-2-boranuidacyclohexa-4,6-dien-4-yl]-2-phenylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C35H33BF2N2O2/c1-39(2)30-19-15-28(16-20-30)32(23-26-11-7-5-8-12-26)34-25-35(42-36(37,38)41-34)33(24-27-13-9-6-10-14-27)29-17-21-31(22-18-29)40(3)4/h5-25H,1-4H3/b32-23+,33-24+ |
InChI Key |
IYVOILIPTJYSIH-GRSDYBEUSA-N |
Isomeric SMILES |
[B-]1(OC(=CC(=[O+]1)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)N(C)C)/C(=C/C4=CC=CC=C4)/C5=CC=C(C=C5)N(C)C)(F)F |
Canonical SMILES |
[B-]1(OC(=CC(=[O+]1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C)C(=CC4=CC=CC=C4)C5=CC=C(C=C5)N(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol](/img/structure/B11832539.png)
![2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene](/img/structure/B11832540.png)
![4-Methyl-8-[(piperidin-1-yl)methyl]-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11832559.png)
![tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B11832564.png)
![4-(4-ethylpiperazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11832570.png)


![4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11832593.png)
![9,9'-(5-(6-([1,1'-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B11832601.png)



